molecular formula C8H8O B13803112 Tricyclo[4.2.0.02,4]oct-7-en-5-one CAS No. 56666-78-5

Tricyclo[4.2.0.02,4]oct-7-en-5-one

Cat. No.: B13803112
CAS No.: 56666-78-5
M. Wt: 120.15 g/mol
InChI Key: ADXLIAGMLNOWRF-UHFFFAOYSA-N
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Description

Tricyclo[42002,4]oct-7-en-5-one is a unique organic compound with the molecular formula C8H8O It is characterized by its tricyclic structure, which includes a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[4.2.0.02,4]oct-7-en-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Tricyclo[4.2.0.02,4]oct-7-en-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tricyclo[4.2.0.02,4]oct-7-en-5-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricyclo[4.2.0.02,4]oct-7-en-5-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tricyclic structure may also allow the compound to fit into specific binding sites, modulating biological pathways .

Comparison with Similar Compounds

Properties

CAS No.

56666-78-5

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

IUPAC Name

tricyclo[4.2.0.02,4]oct-7-en-5-one

InChI

InChI=1S/C8H8O/c9-8-5-2-1-4(5)6-3-7(6)8/h1-2,4-7H,3H2

InChI Key

ADXLIAGMLNOWRF-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)C3C2C=C3

Origin of Product

United States

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